

Deconstructing Sodium 2-(2-hydroxyethoxy)acetate: A Guide to Molecular Structure Analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Sodium 2-(2-hydroxyethoxy)acetate
Cat. No.:	B043044

[Get Quote](#)

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of **Sodium 2-(2-hydroxyethoxy)acetate** (CAS No. 142047-97-0).^[1] Aimed at researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques required to elucidate and confirm the structure of this molecule. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), presenting a cohesive analytical workflow. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: Understanding the Molecule

Sodium 2-(2-hydroxyethoxy)acetate is an organic sodium salt with the molecular formula C4H7NaO4 and a molecular weight of approximately 142.09 g/mol .^[1] The structure features a carboxylate group, an ether linkage, and a primary alcohol, rendering it a highly polar and water-soluble compound. Its versatile structure makes it a subject of interest in various fields, including its use as a potential building block in chemical synthesis and its relevance in biomedical research. A thorough understanding of its molecular structure is paramount for its application and for predicting its chemical behavior.

This guide will walk through a multi-faceted analytical approach to confirm the structural identity and purity of **Sodium 2-(2-hydroxyethoxy)acetate**. We will begin with NMR spectroscopy to map the carbon-hydrogen framework, followed by FTIR spectroscopy to identify key functional groups, and finally, Mass Spectrometry to determine the molecular weight and fragmentation patterns.

Foundational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms. For **Sodium 2-(2-hydroxyethoxy)acetate**, both ^1H and ^{13}C NMR are indispensable.

Predicted ^1H NMR Spectral Analysis

The proton NMR spectrum of **Sodium 2-(2-hydroxyethoxy)acetate** is expected to reveal the connectivity of the non-exchangeable protons in the molecule. As direct experimental spectra for this specific salt are not readily available in public databases, we will base our analysis on the closely related free acid, 2-(2-hydroxyethoxy)acetic acid, and known chemical shifts of similar structural motifs, such as diethylene glycol.^{[2][3][4]} The sodium salt form is not expected to significantly alter the chemical shifts of the carbon-bound protons compared to the free acid in an aqueous solution.

Table 1: Predicted ^1H NMR Chemical Shifts for the Anionic Moiety of **Sodium 2-(2-hydroxyethoxy)acetate** in D_2O

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Rationale
H_a	~3.6	Triplet	2H	Methylene protons adjacent to the hydroxyl group, deshielded by the oxygen.
H_b	~3.7	Triplet	2H	Methylene protons adjacent to the ether oxygen, deshielded.
H_c	~4.1	Singlet	2H	Methylene protons alpha to the carboxylate group, significantly deshielded.
OH	Variable	Broad Singlet	1H	Exchangeable proton of the hydroxyl group; its signal may be broad or absent in D ₂ O.

Causality of Signal Assignment: The chemical shifts are predicted based on the electronegativity of the neighboring atoms. The protons on the carbon alpha to the electron-withdrawing carboxylate group (H_c) are expected to be the most downfield. The protons adjacent to the ether and alcohol oxygens (H_a and H_b) will also be downfield compared to a simple alkane, with their signals appearing as triplets due to coupling with each other.

Predicted ¹³C NMR Spectral Analysis

The ^{13}C NMR spectrum provides a count of the unique carbon environments in the molecule. For the 2-(2-hydroxyethoxy)acetate anion, four distinct signals are expected.

Table 2: Predicted ^{13}C NMR Chemical Shifts for the Anionic Moiety of **Sodium 2-(2-hydroxyethoxy)acetate** in D_2O

Carbon Assignment	Predicted Chemical Shift (ppm)	Rationale
C_a	~61	Carbon bearing the hydroxyl group.
C_b	~72	Ether-linked carbon further from the carboxylate.
C_c	~70	Ether-linked carbon closer to the carboxylate.
C_d (C=O)	~175	Carboxylate carbon, highly deshielded.

Self-Validation: The presence of four distinct signals in the ^{13}C NMR spectrum would strongly support the proposed carbon backbone of the molecule. The downfield shift of the carboxylate carbon is a key diagnostic feature.

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Sodium 2-(2-hydroxyethoxy)acetate** in 0.5-0.7 mL of deuterium oxide (D_2O). D_2O is chosen as the solvent due to the high solubility of the analyte and to avoid a large interfering solvent proton signal.
- Instrument Setup: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Use a standard single-pulse experiment.
 - Set a spectral width of approximately 12 ppm.

- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set a spectral width of approximately 200 ppm.
 - A longer acquisition time will be necessary due to the lower natural abundance of ^{13}C .

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands

The FTIR spectrum of **Sodium 2-(2-hydroxyethoxy)acetate** will be characterized by the presence of a hydroxyl group, an ether linkage, and a carboxylate group. A key point of analysis is the difference in the carbonyl stretching frequency between a carboxylic acid and its carboxylate salt.

Table 3: Key FTIR Absorption Bands for **Sodium 2-(2-hydroxyethoxy)acetate**

Functional Group	Expected Wavenumber (cm^{-1})	Intensity	Vibration
O-H (Alcohol)	3500-3200	Broad, Strong	Stretching
C-H (Aliphatic)	3000-2850	Medium	Stretching
C=O (Carboxylate)	1650-1540	Strong	Asymmetric Stretching
C=O (Carboxylate)	1450-1360	Strong	Symmetric Stretching
C-O (Ether & Alcohol)	1150-1050	Strong	Stretching

Expert Insight: The carboxylate group (COO^-) exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch.^[5] This is in contrast to the single, higher frequency C=O stretch (around 1700 cm^{-1}) of a carboxylic acid.^[6] The presence of two strong bands in the $1650\text{--}1360 \text{ cm}^{-1}$ region and the absence of a band around 1700 cm^{-1} is a definitive indicator of the carboxylate salt form.

Experimental Protocol for FTIR Spectroscopy

- Sample Preparation:
 - Solid State (ATR): Place a small amount of the solid **Sodium 2-(2-hydroxyethoxy)acetate** directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is the simplest and most common method.
 - KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal or the pure KBr pellet.
 - Record the sample spectrum over the range of $4000\text{--}400 \text{ cm}^{-1}$.
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For a salt like **Sodium 2-(2-hydroxyethoxy)acetate**, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar and non-volatile molecules.

Expected Mass Spectrum

In positive ion mode ESI-MS, we would expect to see the sodium adduct of the intact molecule. In negative ion mode, we would observe the deprotonated molecule.

Table 4: Expected Ions in ESI-Mass Spectrometry

Ionization Mode	Expected Ion	Calculated m/z
Positive	$[C_4H_7NaO_4 + Na]^+$	165.01
Positive	$[C_4H_8O_4 + Na]^+$	143.03
Negative	$[C_4H_7O_4]^-$	119.03

Trustworthiness of Data: The observation of ions corresponding to these calculated m/z values would provide strong evidence for the molecular weight of the compound. High-resolution mass spectrometry can be used to confirm the elemental composition of the observed ions. It's also common for sodium salts to form clusters, so ions at higher m/z values corresponding to dimers or trimers might also be observed.[\[7\]](#)

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Fragmentation of the parent ion can provide further structural information. For the $[C_4H_7O_4]^-$ ion in negative mode, fragmentation would likely involve the loss of small neutral molecules.

Workflow for Molecular Structure Analysis of **Sodium 2-(2-hydroxyethoxy)acetate**

Caption: Workflow for the comprehensive analysis of **Sodium 2-(2-hydroxyethoxy)acetate**.

Experimental Protocol for ESI-MS

- Sample Preparation: Prepare a dilute solution of **Sodium 2-(2-hydroxyethoxy)acetate** (approximately 10 μ g/mL) in a suitable solvent such as water or methanol.
- Instrument Setup:
 - Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

- Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable spray and maximum ion signal.
- Data Acquisition:
 - Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
 - For MS/MS, select the ion of interest (e.g., m/z 119 in negative mode) and apply collision-induced dissociation (CID) to induce fragmentation.

Conclusion: A Unified Structural Picture

The molecular structure of **Sodium 2-(2-hydroxyethoxy)acetate** can be confidently determined through the synergistic application of NMR, FTIR, and mass spectrometry. NMR spectroscopy provides the fundamental carbon-hydrogen framework, FTIR confirms the presence and nature of the key functional groups (alcohol, ether, and carboxylate), and mass spectrometry verifies the molecular weight and provides further structural detail through fragmentation analysis. The protocols and expected outcomes detailed in this guide provide a robust framework for the comprehensive characterization of this and similar molecules, ensuring a high degree of scientific rigor and confidence in the results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium 2-(2-hydroxyethoxy)acetate | C4H7NaO4 | CID 23665015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethylene Glycol | C4H10O3 | CID 8117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethylene glycol diethyl ether(112-36-7) 1H NMR spectrum [chemicalbook.com]
- 4. Diethylene glycol(111-46-6) 1H NMR spectrum [chemicalbook.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. pubs.acs.org [pubs.acs.org]
- 7. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://PMC.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [Deconstructing Sodium 2-(2-hydroxyethoxy)acetate: A Guide to Molecular Structure Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b043044#sodium-2-2-hydroxyethoxy-acetate-molecular-structure-analysis\]](https://www.benchchem.com/product/b043044#sodium-2-2-hydroxyethoxy-acetate-molecular-structure-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com